Home > Products > Screening Compounds P46662 > (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol
(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol - 1415564-51-0

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

Catalog Number: EVT-1669855
CAS Number: 1415564-51-0
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol is a complex organic molecule that exhibits potential pharmacological properties. This compound can be classified within the realm of heterocyclic compounds, specifically those containing imidazole and pyrimidine rings, which are often explored for their biological activities.

Source

While specific sourcing data for this compound may not be readily available in public databases, its structure suggests it may be synthesized in research laboratories focusing on organic chemistry and medicinal chemistry. The synthesis of such compounds typically involves advanced organic synthesis techniques and may be documented in scientific literature.

Classification

This compound can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pharmacologically active compound: Potential applications in drug development due to its complex structure.
Synthesis Analysis

Methods

The synthesis of (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol can be approached through various synthetic strategies, including:

  1. Retrosynthetic Analysis: This method involves breaking down the target molecule into simpler precursors. The retrosynthetic approach allows chemists to identify potential starting materials and reaction pathways that could yield the desired compound .
  2. Conventional Organic Synthesis: Techniques such as nucleophilic substitution, cyclization reactions, and functional group transformations are commonly employed. Advanced methods may also incorporate computer-assisted synthesis planning to optimize yields and reaction conditions .

Technical Details

The synthesis may involve:

  • Reagents: Specific reagents would depend on the chosen synthetic pathway but could include amines, aldehydes, or other functionalized compounds.
  • Catalysts: Catalysts may be used to facilitate specific reactions, improving efficiency and selectivity.
  • Purification Techniques: Post-synthesis purification could involve chromatography methods such as high-performance liquid chromatography or column chromatography to isolate the target compound from by-products.
Molecular Structure Analysis

Structure

The molecular structure of this compound features multiple functional groups:

Data

Key structural data may include:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 334.36 g/mol
  • Chemical Structure Representation: Can be visualized using molecular modeling software or chemical drawing tools.
Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile.
  2. Oxidation/Reduction Reactions: The alcohol group may undergo oxidation to form ketones or aldehydes.
  3. Coupling Reactions: Potential for forming more complex structures through coupling with other organic molecules.

Technical Details

Understanding the reaction mechanisms involved requires knowledge of:

  • Reaction Conditions: Temperature, solvent choice, and pH can significantly affect reaction outcomes.
  • Kinetics and Thermodynamics: These factors dictate the feasibility and rate of reactions involving this compound.
Mechanism of Action

Process

The mechanism of action for compounds like this often involves interaction with biological targets such as enzymes or receptors. The specific pathways may include:

  • Inhibition of Enzymatic Activity: Compounds with similar structures often act as enzyme inhibitors in metabolic pathways.
  • Modulation of Receptor Activity: Interaction with neurotransmitter receptors could influence signaling pathways.

Data

Research into the biological activity of similar compounds suggests potential applications in treating diseases such as cancer or neurological disorders due to their ability to modulate cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature; exact color and form depend on purity and synthesis method.
  • Solubility: Solubility characteristics would depend on the functional groups present; typically assessed in polar and non-polar solvents.

Chemical Properties

  • Stability: Stability under various conditions (light, heat, moisture) is crucial for storage and application.
  • Reactivity: Reactivity profiles should be established through systematic testing under controlled conditions.
Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  2. Biochemical Research: Used in studies exploring enzyme mechanisms or receptor interactions.
  3. Material Science: Potential use in developing new materials with unique properties based on its chemical structure.
Synthesis and Structural Optimization

Rational Design Strategies for Imidazo[1,2-c]pyrimidine Core Modifications

The strategic development of the imidazo[1,2-c]pyrimidine core in (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol focuses on optimizing kinase inhibition profiles through targeted structural modifications. Molecular docking studies reveal that the planar imidazo[1,2-c]pyrimidine system penetrates the ATP-binding pocket of kinases, forming critical hydrogen bonds with hinge region residues (Cys694 in FLT3). This binding mode necessitates specific electronic and steric properties within the core scaffold [3]. Introduction of electron-donating groups (e.g., methoxy) at the C7 position enhances π-stacking interactions with hydrophobic subpockets, while maintaining optimal solubility profiles. The 3,4-dimethoxyphenyl moiety at C7 significantly improves kinase binding affinity compared to unsubstituted phenyl or aliphatic groups, attributed to extended hydrophobic surface interactions and favorable dipole alignment within the active site [2] [4]. Computational analyses further indicate that N-1 nitrogen and C-2 carbon positions are critical for maintaining the scaffold's planarity, with modifications at these sites substantially reducing target engagement.

  • Table 1: Electronic Effects of C7-Aryl Substituents on Imidazo[1,2-c]pyrimidine Binding Affinity
    C7-Aryl GroupLogPBinding Energy (kcal/mol)H-bond Interactions
    3,4-Dimethoxyphenyl2.8-9.72
    4-Cyanophenyl2.5-8.11
    Unsubstituted phenyl2.1-7.31
    3-Trifluoromethylphenyl3.4-8.91
    4-Methoxyphenyl2.3-8.51

Synthetic Routes for Functionalized Pyridine-Methanol Derivatives

The synthesis of the key pharmacophoric element – the (aminopyridin-3-yl)methanol fragment – employs multistep functionalization sequences starting from 2,6-dichloropyridin-3-carbaldehyde. Nucleophilic aromatic substitution with ammonia under pressure introduces the C2-amino group essential for subsequent imidazo[1,2-c]pyrimidine linkage. The C3-carbaldehyde is then selectively reduced using sodium borohydride at 0°C to generate the primary alcohol functionality with high regiocontrol (>90% yield). This methanol group serves dual purposes: enabling prodrug derivatization through esterification and participating in crucial hydrogen-bonding interactions with kinase activation loops [4] [7]. Protection strategies employing tert-butyldimethylsilyl (TBDMS) ethers are implemented during Suzuki-Miyaura cross-coupling steps to prevent oxidation of the primary alcohol. Following core assembly, deprotection with tetra-n-butylammonium fluoride (TBAF) quantitatively regenerates the methanol functionality without affecting the imidazo[1,2-c]pyrimidine core. Alternative routes explored include Rieche formylation of 3-aminopyridine followed by controlled reduction, though this approach suffers from lower overall yields (45-50%) due to over-oxidation byproducts [7].

Structural Analogues and Scaffold Hybridization Techniques

Scaffold diversification of the target compound focuses on bioisosteric replacements and hybrid architectures to overcome resistance mutations while maintaining potency. Hybridization with imidazo[1,2-a]pyridine systems generates compounds demonstrating balanced inhibition profiles against drug-resistant FLT3 mutants (FLT3-ITD/D835Y and FLT3-ITD/F691L). These hybrids retain nanomolar potency (IC₅₀ = 2-15 nM) by adopting alternative binding conformations that accommodate steric changes at the gatekeeper residue [3]. Incorporation of pyrazolo[1,5-a]pyrimidine elements enhances selectivity for FGFR kinases while reducing off-target effects on PDGFR. The methanol-containing pyridine fragment demonstrates tolerance for isosteric replacement with pyridazine rings, though this modification reduces solubility by ~40%. Covalent warhead integration via acrylamide attachment to the pyridine-methanol oxygen yields irreversible FGFR inhibitors (exemplified by compound 7n, IC₅₀ = 3.8-8 nM against FGFR1/2/4) that form covalent adducts with cysteine residues in the hinge region [4].

  • Table 2: Bioisosteric Modifications and Hybrid Scaffolds
    Core ModificationBiological TargetPotency (IC₅₀)Resistance Profile
    Imidazo[1,2-c]pyrimidine-pyridineFLT38 nMModerate against F691L
    Imidazo[1,2-a]pyridine-pyridine (24)FLT3-ITD/F691L15 nMBalanced inhibition
    Pyrazolo[1,5-a]pyrimidineCDK222 nMN/A
    Acrylamide hybrid (7n)FGFR43.8 nMIrreversible binding

Key Intermediates in Multi-Step Synthesis Pathways

The synthesis of (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol employs strategic intermediates enabling convergent assembly:

  • 7-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine: Synthesized via Vilsmeier-Haack reaction from 4-amino-5-(3,4-dimethoxyphenyl)imidazole, followed by cyclization with chloroacetaldehyde (65% yield). This intermediate provides the C7-aryl functionalized core for nucleophilic displacement [3].
  • 2-Amino-3-(hydroxymethyl)pyridine-5-boronic acid pinacol ester: Generated through sequential iridium-catalyzed borylation of the protected alcohol derivative, enabling Suzuki-Miyaura cross-coupling under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C). This boronate ester exhibits superior stability compared to analogous neopentyl glycol esters during storage [7].
  • Sonogashira Coupling Adducts: Employed for alkyne-tethered variants using 5-ethynyl-2-aminopyridin-3-yl)methanol, though these demonstrate reduced kinase inhibition (5-10 fold) compared to direct C-N linked compounds [7].

Critical purification challenges arise at the penultimate coupling stage, where reversed-phase chromatography (C18, methanol/water gradient) separates the target compound from des-methoxy impurities and dimeric side products. Final purity >99% is achieved through crystallization from ethyl acetate/n-hexane mixtures [3] [7].

Optimization of Substituent Effects on Bioactivity

Systematic structure-activity relationship (SAR) studies establish that 3,4-dimethoxy substitution on the C7-phenyl ring maximizes kinase inhibition while maintaining cellular permeability. Para-methoxy groups contribute primarily to hydrophobic enclosure within the back pocket, while meta-methoxy groups stabilize the bound conformation through water-mediated hydrogen bonding networks. Removal of either methoxy group reduces FLT3 inhibition by 5-20 fold, with the 4-methoxy being indispensable for sub-100 nM potency [2] [4]. The methanol group on the pyridine ring demonstrates strict ortho-orientation requirements relative to the aniline linkage – meta or para analogues exhibit >50-fold reduced activity due to misalignment with the catalytic loop. Esterification of the methanol moiety retains potency but compromises cellular activity (25-fold reduction in anti-proliferative effects), emphasizing the critical role of the hydrogen-bonding capability in the intracellular environment. Introduction of electron-withdrawing substituents (cyano, nitro) at the pyridine C5 position enhances potency against FGFR kinases (IC₅₀ = 4-8 nM) but increases hERG binding liability (IC₅₀ = 1.2 µM vs 5.6 µM for unsubstituted analogue) [2] [4].

  • Table 3: SAR of Key Substituents on Target Compound
    Structural ModificationFLT3 IC₅₀ (nM)Solubility (µg/mL)Cellular Activity (GI₅₀, nM)
    3,4-Dimethoxyphenyl (target)8 ± 0.712.345 ± 6
    4-Methoxyphenyl105 ± 1218.9320 ± 25
    3-Methoxyphenyl210 ± 1814.5480 ± 42
    Phenyl>5008.2>1000
    Pyridin-3-yl65 ± 535.695 ± 11
    Methanol → methyl ester11 ± 15.81120 ± 110
    Methanol → hydroxymethyl8 ± 0.712.345 ± 6

Properties

CAS Number

1415564-51-0

Product Name

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

IUPAC Name

[2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridin-3-yl]methanol

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H19N5O3/c1-27-16-6-5-13(10-17(16)28-2)15-11-18-21-8-9-25(18)20(23-15)24-19-14(12-26)4-3-7-22-19/h3-11,26H,12H2,1-2H3,(H,22,23,24)

InChI Key

XHFIIWGBSMFZQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.